Urea, 1-hexanoyl-2-thio-
Description
Historical Perspective on Urea (B33335) and Thiourea (B124793) Chemistry Research
The journey of urea into the realm of synthetic organic chemistry began in 1828 when Friedrich Wöhler synthesized it from inorganic precursors, a landmark event that challenged the doctrine of vitalism. centralasianstudies.org This discovery opened the floodgates for the exploration of urea and its derivatives. centralasianstudies.org The subsequent synthesis of thiourea in 1873 by Marceli Nencki, where the oxygen atom of urea is replaced by a sulfur atom, marked another significant milestone. nih.gov This substitution introduces unique chemical properties, paving the way for a new class of compounds with distinct reactivity and biological activities. nih.govscirp.org
Over the decades, research into urea and thiourea derivatives has expanded exponentially. Early investigations focused on their fundamental properties and synthesis. However, the discovery of the diverse biological activities of these compounds propelled them into the forefront of medicinal chemistry and agrochemical research. nih.govnih.gov
Significance of N-Acyl Thioureas in Contemporary Chemical Science
N-acyl thioureas, characterized by the presence of an acyl group attached to one of the nitrogen atoms of the thiourea backbone, have garnered considerable attention in recent years. tandfonline.comrsc.org This structural modification enhances their versatility and has led to a wide array of applications. rsc.orgrsc.org
These compounds are recognized for their remarkable ligating properties, enabling them to form stable complexes with various metal ions. tandfonline.comrsc.org This has made them valuable in coordination chemistry, with applications in catalysis and materials science. tandfonline.comontosight.ai Furthermore, N-acyl thioureas serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds. rsc.orgrsc.org
The biological potential of N-acyl thioureas is a major driver of current research. tandfonline.com Studies have revealed their efficacy as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents. tandfonline.comrsc.orgrsc.org Their ability to act as enzyme inhibitors has also been extensively explored. rsc.org
General Overview of Urea, 1-hexanoyl-2-thio- within the N-Acyl Thiourea Family
The synthesis of Urea, 1-hexanoyl-2-thio- and its derivatives typically involves the reaction of an appropriate acyl chloride (in this case, hexanoyl chloride) with a thiocyanate (B1210189) salt to form an acyl isothiocyanate intermediate. nih.govconicet.gov.ar This intermediate then reacts with an amine to yield the final N-acyl thiourea product. nih.govconicet.gov.ar
While extensive research exists on the broader class of N-acyl thioureas, detailed studies focusing specifically on the properties and applications of Urea, 1-hexanoyl-2-thio- are less common in publicly available literature. However, based on the general characteristics of the N-acyl thiourea family, it can be inferred that this compound likely possesses interesting coordination chemistry and potential biological activities that warrant further investigation.
Chemical and Physical Properties of Urea, 1-hexanoyl-2-thio-
| Property | Value |
| Molecular Formula | C7H14N2OS |
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | N-carbamothioylhexanamide |
| CAS Number | 41510-13-8 |
| SMILES | CCCCCC(=O)NC(=S)N |
| InChI Key | YNRXRRMQCMANTF-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. uni.lu
Structure
2D Structure
3D Structure
Properties
CAS No. |
41510-13-8 |
|---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N-carbamothioylhexanamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |
InChI Key |
YNRXRRMQCMANTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=S)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for N Acyl Thioureas
Classical Synthetic Approaches to N-Acyl Thiourea (B124793) Scaffolds
The foundational methods for synthesizing N-acyl thioureas have been well-established for decades and are still widely employed due to their reliability and versatility. These approaches typically involve the use of reactive acylating agents and thiocyanate (B1210189) sources.
Reaction of Acyl Chlorides with Thiourea
A primary and straightforward method for the synthesis of N-acyl thioureas involves the direct reaction of an acyl chloride with thiourea. However, the reactivity of thiourea, which possesses nucleophilic sites at both sulfur and nitrogen, can lead to mixtures of N-acylated and S-acylated products. Research has shown that acylation often occurs preferentially on the sulfur atom, forming S-acyl isothiourea hydrochlorides, especially when the reaction is carried out in solvents like acetonitrile. researchgate.net
While direct N-acylation of thiourea with an acyl chloride is a theoretical possibility, the formation of the acyl isothiocyanate intermediate is generally the more controlled and preferred route to obtaining N-acyl thioureas. nih.govgoogle.comrsc.org
Coupling Reactions Involving Acyl Isothiocyanates
The most prevalent and versatile classical method for the synthesis of N-acyl thioureas proceeds through an acyl isothiocyanate intermediate. This intermediate is typically generated in situ and then reacted with an amine. In the specific case of 1-hexanoyl-2-thiourea, the amine would be ammonia (B1221849).
The general two-step process is as follows:
Formation of the Acyl Isothiocyanate: Hexanoyl chloride is reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile. nih.govrsc.org The chloride ion is displaced by the thiocyanate ion to form hexanoyl isothiocyanate.
Reaction with an Amine: The resulting hexanoyl isothiocyanate is a highly reactive electrophile. The addition of an amine (in this case, ammonia to form the parent 1-hexanoyl-2-thiourea) to the reaction mixture leads to a nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group. This addition reaction forms the desired N-acyl thiourea. nih.gov
This method is widely applicable and allows for the synthesis of a diverse library of N-acyl thiourea derivatives by varying the starting acyl chloride and the amine. google.com
| Step | Reactants | Intermediate/Product | Solvent | Key Conditions |
| 1 | Hexanoyl chloride, Ammonium thiocyanate | Hexanoyl isothiocyanate | Anhydrous Acetone | Stirring, often at room temperature or with gentle heating |
| 2 | Hexanoyl isothiocyanate, Ammonia | 1-Hexanoyl-2-thiourea | Anhydrous Acetone | Stirring, typically at room temperature |
Nucleophilic Substitution Reactions in Thiourea Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of thiourea derivatives. In the context of N-acyl thioureas, the key step is the nucleophilic addition of an amine to the electrophilic carbon of the acyl isothiocyanate. nih.gov
Alternative approaches that fall under the umbrella of nucleophilic substitution include the use of other thiocarbonyl transfer reagents. For instance, thiophosgene (B130339) can react with an amine to form an isothiocyanate, which can then be acylated. However, this method is less common for N-acyl thioureas and involves highly toxic reagents. mdpi.com Another method involves the reaction of dithiocarbamates with amines, which can be particularly useful for synthesizing unsymmetrical thioureas under solvent-free conditions. mdpi.com
Modern Innovations in N-Acyl Thiourea Synthesis
In recent years, the field of organic synthesis has seen a significant shift towards the development of more sustainable and efficient methodologies. This trend has also impacted the synthesis of N-acyl thioureas, with the emergence of green chemistry approaches and the use of enabling technologies like microwave irradiation.
Green Chemistry Approaches in Thiourea Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of N-acyl thiourea synthesis, this has led to the exploration of alternative reaction media and catalytic systems.
One notable green approach is the use of mechanochemical synthesis, where reactions are carried out by grinding solid reactants together in a ball mill, often in the absence of a solvent. beilstein-journals.org This technique has been successfully applied to the synthesis of various thioureas through the click-coupling of amines with isothiocyanates. beilstein-journals.org This solvent-free method offers advantages such as reduced waste, shorter reaction times, and often quantitative yields. beilstein-journals.org
Another green strategy involves the use of water as a reaction solvent. While acyl chlorides are generally water-sensitive, certain thiourea syntheses can be performed in aqueous media, simplifying the work-up and avoiding the use of volatile organic solvents.
Microwave-Assisted Synthetic Methods for Acyl Thioureas
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields.
While the literature does not extensively detail the microwave-assisted synthesis of 1-hexanoyl-2-thiourea specifically, the general synthesis of N,N'-disubstituted thioureas has been shown to be amenable to microwave conditions. The reaction of aryl isothiocyanates with aromatic primary amines, for instance, has been reported to proceed efficiently under microwave irradiation, often in a solvent-free or solid-supported manner. beilstein-journals.org It is plausible that the synthesis of N-acyl thioureas could also be optimized using this technology, potentially leading to faster and more efficient production.
| Method | Key Features | Advantages |
| Mechanochemical Synthesis | Solvent-free, grinding of solid reactants | Reduced waste, shorter reaction times, high yields |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction | Rapid reaction rates, improved yields, potential for solvent-free conditions |
Catalyst-Mediated Thiourea Formation
The synthesis of N-acyl thioureas, including 1-hexanoyl-2-thiourea, is frequently achieved through the reaction of an acyl isothiocyanate with an amine. The formation of the crucial acyl isothiocyanate intermediate, typically generated in situ from an acyl chloride and a thiocyanate salt (such as KSCN or NH₄SCN), can be significantly enhanced by the use of catalysts. Phase-transfer catalysts (PTCs) are particularly effective in this role, facilitating the reaction between the organic-soluble acyl chloride and the inorganic thiocyanate salt. sci-hub.stmdpi.com
One common approach involves the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. mdpi.com The catalyst improves reaction yields by facilitating the transfer of the thiocyanate anion to the organic phase where it can react with the acyl chloride. For instance, a study demonstrated a significant yield improvement from 41% to 76% with the introduction of TBAB as a catalyst in the synthesis of an N-acyl thiourea derivative. mdpi.com Another example of phase-transfer catalysis is the use of PEG-400 under solvent-free conditions, which provides an environmentally benign and efficient method for generating N-aryl-N'-aroyl thioureas with high yields ranging from 80.0% to 98.1%. sci-hub.st
Heterogeneous catalysts also offer a viable route for acyl thiourea synthesis. Iron(III) oxide (Fe₂O₃) nanoparticles have been successfully employed as a recyclable heterogeneous catalyst for the synthesis of acyl thiourea derivatives from in situ generated acyl isothiocyanates and amino acid esters. rsc.org This method highlights a move towards more sustainable and easily separable catalytic systems in organic synthesis.
The choice of catalyst can significantly impact the efficiency and yield of the synthesis. The table below summarizes the effect of different catalysts on the yield of N-acyl thiourea formation in specific reactions.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 2-((4-methoxyphenoxy)methyl)benzoyl chloride + KSCN + Amine | Not specified | 76 | mdpi.com |
| None | 2-((4-methoxyphenoxy)methyl)benzoyl chloride + KSCN + Amine | Not specified | 41 | mdpi.com |
| PEG-400 | Benzoyl chloride + KSCN + Aromatic Amine | Solvent-free, Room Temp. | 80.0-98.1 | sci-hub.st |
| Fe₂O₃ Nanoparticles | Acyl isothiocyanate + Amino acid esters | Not specified | Good | rsc.org |
Regioselective Synthesis of Substituted N-Acyl Thioureas
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted N-acyl thioureas, where the acyl group must be directed to a specific nitrogen atom. Research has shown that the site of acylation on a 1,3-disubstituted thiourea can be controlled by the electronic properties of the substituents attached to the nitrogen atoms. researchgate.netresearchgate.net
A general principle governing this selectivity is that acylation preferentially occurs on the nitrogen atom of the amine with a lower pKa value. researchgate.netresearchgate.net This is because the amine with the lower pKa is less basic, making its corresponding nitrogen atom in the thiourea more nucleophilic or more readily deprotonated, thereby facilitating the attack on the acylating agent.
Several methods have been developed to achieve this regioselective acylation. One notable method employs hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (DIB), to mediate the reaction. researchgate.net This approach provides N-acetylureas regioselectively from asymmetrical 1,3-disubstituted thioureas under mild conditions. researchgate.net Similarly, the use of lead(II) salts, like Pb(OAc)₂·3H₂O, in the presence of triethylamine (B128534) has been shown to be a highly efficient method for the regioselective N-acylation of unsymmetrical thioureas. researchgate.net In these cases, the acylation is consistently directed toward the nitrogen atom connected to the amine with the lower pKa. For example, when comparing an aromatic amine (e.g., aniline, pKa ≈ 4.6) with an aliphatic amine (e.g., benzylamine, pKa ≈ 9.4), the acylation occurs on the nitrogen atom attached to the aromatic ring. researchgate.net
The table below illustrates the principle of regioselectivity based on the pKa values of the precursor amines.
| Amine 1 (Substituent on N1) | pKa of Amine 1 | Amine 2 (Substituent on N3) | pKa of Amine 2 | Observed Site of Acylation | Reference |
|---|---|---|---|---|---|
| Aniline | 4.61 | Benzylamine | 9.41 | N1 (Aniline side) | researchgate.net |
| p-Bromoaniline | 3.86 | Cyclohexylamine | 10.66 | N1 (p-Bromoaniline side) | researchgate.net |
This predictable control over the reaction site is invaluable for the targeted synthesis of complex N-acyl thiourea derivatives with specific structural and functional properties.
Purification and Isolation Techniques in Acyl Thiourea Synthesis Research
Following the synthesis of N-acyl thioureas, effective purification and isolation are essential to obtain the compound of interest with high purity for subsequent characterization and application. The choice of technique depends on the physical properties of the target compound, such as its polarity and crystallinity, as well as the nature of the impurities present in the crude reaction mixture.
Column Chromatography is one of the most widely used methods for the purification of N-acyl thiourea derivatives. nih.govdergipark.org.trbeilstein-journals.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. Researchers frequently use a solvent system of ethyl acetate (B1210297) and hexane, adjusting the ratio to achieve optimal separation. dergipark.org.tr For example, a crude product was purified using column chromatography with an ethyl acetate:hexane ratio of 1:4 (v/v). dergipark.org.tr The progress of the separation is often monitored by thin-layer chromatography (TLC). dergipark.org.tr
Recrystallization is another common and effective technique, particularly for crystalline solid products. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent mixture is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. One documented example involves the recrystallization of an acylthiourea compound from a DMF-EtOH-H₂O solvent system to obtain the pure target product. google.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) represents a more advanced analytical and preparative technique for the separation and quantification of N-acyl thioureas. mdpi.com This method is particularly useful for separating mixtures of highly similar compounds, such as those bearing different halogen substitutions on the same molecular backbone. mdpi.com A validated RP-HPLC method can serve as a reliable quality control tool for routine analysis and separation. mdpi.com
Molecular and Electronic Structure Investigations of Urea, 1 Hexanoyl 2 Thio
Theoretical and Computational Chemistry Studies
Computational chemistry serves as a powerful tool to elucidate the fundamental properties of N-acyl thioureas at the atomic and electronic levels.
Quantum Chemical Calculations for N-Acyl Thioureas (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of N-acyl thioureas. asianpubs.org Methods like DFT at the B3LYP/6-31G(d,p) level of theory are commonly used to optimize molecular geometries and compute a range of electronic parameters. asianpubs.org
These calculations provide values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. Other calculated properties include dipole moment, polarizability, electronegativity, and hardness, which collectively help in understanding the molecule's charge distribution and potential for intermolecular interactions. asianpubs.orgnih.gov For instance, studies on various N-acyl thiourea (B124793) derivatives have successfully used DFT to determine these parameters, providing a detailed reactivity profile. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 4.5 Debye | Measures the polarity of the molecule. |
| Polarizability (α) | 250 a.u. | Indicates the ease of distortion of the electron cloud. |
Conformational Analysis and Energy Landscape Studies of the N-Acyl Thiourea Core
The N-acyl thiourea core, [R-C(O)NHC(S)NH-R'], possesses significant conformational flexibility. Theoretical studies reveal that the most stable conformation for many N-acyl thioureas is an S-shaped geometry where the carbonyl (C=O) and thiocarbonyl (C=S) bonds are oriented in opposite directions. researchgate.net This preferred conformation is stabilized by a strong intramolecular hydrogen bond between the N-H group adjacent to the thiocarbonyl moiety and the carbonyl oxygen atom. researchgate.netnih.gov
| Feature | Description | Stabilizing Factor |
|---|---|---|
| Preferred Geometry | S-shaped conformation (C=O and C=S anti-oriented) | Minimizes steric hindrance and maximizes H-bonding. |
| Key Interaction | Intramolecular N–H⋯O=C hydrogen bond | lpO → σ*(N–H) hyperconjugation. researchgate.net |
| Resulting Motif | Planar pseudo-six-membered S(6) ring | Enhances molecular planarity and stability. nih.govresearchgate.net |
Hydrogen Bonding Interactions and Aggregation Behavior of Thiourea Compounds
Beyond the intramolecular hydrogen bond that defines the core conformation, N-acyl thioureas are capable of forming extensive intermolecular hydrogen bonds, which govern their crystal packing and aggregation behavior. researchgate.net The remaining N-H protons and the thiocarbonyl sulfur atom are key participants in these interactions. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for predicting how Urea (B33335), 1-hexanoyl-2-thio- might interact with biological macromolecules and for developing predictive models of its activity.
Molecular Docking Analyses for Ligand-Target Interactions (e.g., Enzyme Active Sites)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, such as an enzyme active site. nih.gov For N-acyl thiourea derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes, including acetohydroxyacid synthase (AHAS), α-amylase, proteinase K, and histone deacetylases. tandfonline.comresearchgate.netnih.gov
These simulations place the thiourea derivative into the binding pocket of the target enzyme and calculate a scoring function to estimate the binding affinity. The results often show that the thiourea moiety plays a critical role in binding. tandfonline.com Hydrogen bonds are frequently observed between the N-H protons or carbonyl oxygen of the ligand and amino acid residues like Alanine, Leucine, or Arginine in the active site. tandfonline.comtandfonline.com The thiocarbonyl sulfur can also act as a hydrogen bond acceptor or coordinate with metal ions present in the enzyme's catalytic center. researchgate.net These studies are vital for understanding the mechanism of action at a molecular level and for the rational design of more potent inhibitors. nih.govtandfonline.com
| Parameter | Finding |
|---|---|
| Target Enzyme | Acetohydroxyacid Synthase (AHAS). tandfonline.com |
| Binding Affinity (Score) | -7.5 kcal/mol (Example value) |
| Key Interacting Residues | Arg198, Ala117, Met349. tandfonline.com |
| Primary Interactions | Hydrogen bonding between N-H groups and amino acid side chains. tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For N-acyl thioureas, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to understand the structural requirements for activities such as antifungal efficacy. nih.govresearchgate.net
In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. mdpi.com These field values are then used as independent variables to build a regression model against the observed biological activity (e.g., IC₅₀ or inhibition rate). nih.gov The resulting model is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-validated correlation coefficient (r²). nih.govresearchgate.net A high q² value (typically > 0.5) indicates good predictive ability. nih.gov The output of a CoMFA analysis includes contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity, providing crucial guidance for designing new, more active compounds. mdpi.com
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| Cross-validated R² (q²) | 0.503 - 0.753 | Indicates good internal predictive power of the model. nih.govresearchgate.net |
| Non-validated R² (r²) | 0.992 - 0.995 | Shows a strong correlation between predicted and observed activity for the training set. nih.govmdpi.com |
| F-statistic | 294.200 | Indicates high statistical significance of the model. mdpi.com |
| Field Contributions | Steric: 52.9%, Electrostatic: 47.1% | Suggests both steric and electrostatic factors are important for activity. mdpi.com |
Mechanistic Investigations of Biochemical and Biological Interactions
Modulation of Enzymatic Activity by N-Acyl Thioureas
N-acyl thioureas, a class of organic compounds characterized by a thiourea (B124793) group attached to an acyl group, have garnered significant attention for their ability to modulate the activity of various enzymes. This modulation is primarily inhibitory, and the mechanisms underlying this inhibition are a subject of extensive research. The structural features of N-acyl thioureas, particularly the presence of electronegative oxygen, nitrogen, and sulfur atoms, allow them to interact with the active sites of metalloenzymes.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach. The inhibition of urease is therefore a key therapeutic strategy. N-acyl thioureas have emerged as potent urease inhibitors. nih.gov
The primary mechanism of urease inhibition by N-acyl thioureas involves the interaction of the thiourea moiety with the nickel ions in the enzyme's active site. nih.gov The sulfur and nitrogen atoms of the thiourea can chelate the two Ni2+ ions, effectively blocking the substrate, urea, from binding. nih.gov This interaction mimics the binding of urea itself, making these compounds competitive inhibitors in many cases. nih.gov
Molecular docking studies have provided further insight into this interaction, revealing that the N-acyl thiourea molecule fits into the narrow and small urea-binding pocket. nih.gov The orientation of the molecule allows for the thiourea group to reach the bottom of the pocket and coordinate with the nickel ions. Additionally, hydrogen bonding between the inhibitor and key amino acid residues within the active site, such as histidine, further stabilizes the enzyme-inhibitor complex. nih.govrsc.org The presence of bulky substituents on the N-acyl thiourea molecule can hinder its entry into the active site, thereby reducing its inhibitory potency. researchgate.net
The inhibition can be of a mixed type, where the inhibitor binds to both the free enzyme and the enzyme-substrate complex, suggesting the presence of allosteric binding sites as well. nih.govnih.gov The benzoyl group in some N-acyl thioureas has been shown to enhance their inhibitory activity, potentially by providing additional stabilizing interactions within the active site or at an allosteric site. nih.govwjpmr.com
While the primary focus of this article is on urease inhibition, it is relevant to note that N-acyl thioureas have demonstrated inhibitory activity against a range of other bacterial enzymes. The general mechanism of action often involves the interaction of the thiourea core with metal ions in the active sites of these metalloenzymes or through hydrogen bonding and hydrophobic interactions with key amino acid residues. This broad-spectrum inhibitory potential highlights the versatility of the N-acyl thiourea scaffold in drug design.
Nitric oxide synthase (NOS) isoforms are enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological processes. Dysregulation of NOS activity is implicated in several diseases. Research into the effects of N-acyl thioureas on NOS isoforms is an area of ongoing investigation. The potential for these compounds to modulate NOS activity would likely depend on their ability to interact with the heme cofactor or key amino acid residues in the active site, similar to their interactions with other metalloenzymes.
The potency of enzyme inhibitors is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.
Numerous studies have reported the IC50 and Ki values for various N-acyl thiourea derivatives against urease. For instance, certain synthesized thiourea derivatives have shown IC50 values ranging from 5.53 ± 0.02 to 91.50 ± 0.08 μM, with many being more potent than the standard inhibitor, thiourea (IC50 = 21.00 ± 0.11 μM). researchgate.net Kinetic studies have identified these inhibitors as mixed-type, competitive, or non-competitive, with Ki values often in the micromolar range. researchgate.net For example, one study reported Ki values between 8.6 and 19.29 μM for a series of thiourea derivatives. researchgate.net Another highly potent acyl thiourea derivative demonstrated an IC50 value of 0.0389 ± 0.0017 μM against urease, significantly lower than that of thiourea. rsc.org
The following interactive table summarizes representative IC50 values for various thiourea derivatives against urease, illustrating the range of potencies achieved with different structural modifications.
| Compound Type | IC50 (μM) | Standard | Standard IC50 (μM) |
| Thiourea Derivatives (General) | 5.53 - 91.50 | Thiourea | 21.00 |
| N-monoarylacetothiourea (b19) | 0.16 ± 0.05 | Acetohydroxamic acid | 27.0 |
| Alkyl chain-linked thiourea (3c) | 10.65 ± 0.45 | Thiourea | 15.51 |
| Alkyl chain-linked thiourea (3g) | 15.19 ± 0.58 | Thiourea | 15.51 |
| Acyl thiourea derivative (4) | 0.0389 ± 0.0017 | Thiourea | 18.2 |
| Substituted thiourea (1) | 10.11 ± 0.11 | Acetohydroxamic acid | 27.0 |
Interactions with Specific Biochemical Targets (in vitro models)
To further elucidate the mechanisms of action of N-acyl thioureas, in vitro studies using purified or recombinant proteins are essential. These studies allow for a detailed examination of the direct interactions between the compound and its molecular target in a controlled environment, free from the complexities of a cellular system.
Binding affinity studies, often conducted using techniques like surface plasmon resonance (SPR), provide quantitative data on the strength and kinetics of the interaction between a ligand (in this case, an N-acyl thiourea) and a protein. For example, SPR analysis of a potent N-monoarylacetothiourea inhibitor (b19) revealed that it binds to urease with nanomolar affinity and exhibits a very slow dissociation rate (koff = 1.60 × 10−3 s−1), indicating a stable enzyme-inhibitor complex. nih.gov Such studies are crucial for understanding the molecular basis of inhibition and for the rational design of more effective inhibitors. Molecular dynamics simulations can complement these experimental findings by providing a dynamic view of the binding process and the stability of the resulting complex. nih.gov
Cellular Pathway Perturbations (non-clinical contexts)
While direct experimental studies on the cellular effects of Urea, 1-hexanoyl-2-thio- are not extensively documented in publicly available literature, the broader class of acylthiourea derivatives has been the subject of numerous non-clinical investigations. These studies reveal a pattern of interaction with several key cellular pathways, primarily in the context of oncology and enzymology. The perturbations observed for structurally related acylthioureas provide a basis for understanding the potential cellular impact of Urea, 1-hexanoyl-2-thio-.
Acylthiourea compounds have been noted to interfere with critical signaling cascades that regulate cell proliferation, survival, and differentiation. A significant body of research points towards the inhibition of protein kinases as a primary mode of action. For instance, certain N-aryl and N,N'-diaryl substituted thioureas have demonstrated inhibitory effects on the RAS-RAF-MAPK signaling pathway, which is frequently dysregulated in cancer. biointerfaceresearch.com Molecular docking studies have suggested that these compounds can bind to and inhibit BRAF, a key serine-threonine kinase in this pathway. biointerfaceresearch.com
Furthermore, some acylthiourea derivatives have been investigated for their ability to modulate the Hedgehog signaling pathway, another critical regulator of cellular processes. acs.org The Smoothened (Smo) receptor, a central component of this pathway, has been identified as a potential target for some acylthioureas. acs.org
In addition to kinase and developmental pathway inhibition, acylthiourea derivatives have been shown to induce cell cycle arrest. Some studies on novel N-acyl thiourea derivatives have demonstrated an induction of G0/G1 cell-cycle arrest, which is associated with a corresponding decrease in the percentage of cells in the S phase. nih.gov Metal complexes of acylthioureas have also been reported to promote cell cycle arrest at the sub-G1 phase, leading to apoptosis. nih.gov
The following table summarizes the observed cellular pathway perturbations for various acylthiourea derivatives in non-clinical research.
| Cellular Pathway | Observed Effect | Compound Class | Reference |
| RAS-RAF-MAPK Signaling | Inhibition of BRAF kinase | N-aryl and N,N'-diaryl substituted thioureas | biointerfaceresearch.com |
| Hedgehog Signaling | Inhibition of Smoothened (Smo) receptor | Acylthioureas | acs.org |
| Cell Cycle Regulation | Induction of G0/G1 arrest | N-acyl thiourea derivatives | nih.gov |
| Cell Cycle Regulation | Induction of sub-G1 arrest and apoptosis | Ruthenium(II) complexes of acylthioureas | nih.gov |
Proposed Molecular Mechanisms of Action (within a non-clinical framework)
Building upon the observed cellular pathway perturbations, several molecular mechanisms of action have been proposed for acylthiourea derivatives in non-clinical settings. These proposed mechanisms are largely inferred from structural activity relationship studies, computational modeling, and in vitro biochemical assays.
A primary proposed mechanism is the direct inhibition of enzymatic activity. The thiourea moiety is a key structural feature that can participate in hydrogen bonding and coordination with metal ions within enzyme active sites. nih.gov This has led to the investigation of acylthioureas as inhibitors of various enzymes.
Histone Deacetylase (HDAC) Inhibition: The acylthiourea functionality has been proposed as a novel zinc-binding group, enabling the inhibition of histone deacetylases. researchgate.net HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to changes in gene expression that can, for example, suppress tumor growth. researchgate.net
Urease Inhibition: Several acylthiourea derivatives have demonstrated potent inhibitory activity against the enzyme urease. nih.gov The proposed mechanism involves the interaction of the thiourea group with the nickel ions in the active site of the enzyme. nih.gov
DNA Interaction: While not a direct enzymatic inhibition, some metal complexes of acylthioureas have been shown to interact with DNA. nih.govmdpi.com Studies have suggested that these complexes may bind to the minor groove of DNA, potentially interfering with DNA replication and transcription. nih.gov Gel electrophoresis and fluorescence spectroscopy have been used to study these interactions. nih.gov
Aromatase Inhibition: The thiourea moiety is also implicated in the inhibition of the aromatase enzyme, which is key in estrogen biosynthesis. nih.gov By inhibiting this enzyme, these compounds can reduce estrogen levels, a mechanism relevant in certain types of cancer. nih.gov
The table below outlines the proposed molecular mechanisms of action for acylthiourea derivatives based on non-clinical research findings.
| Proposed Molecular Target | Mechanism of Action | Compound Class | Reference |
| Histone Deacetylases (HDACs) | Zinc binding in the active site | Acylthiourea derivatives | researchgate.net |
| Urease | Interaction with nickel ions in the active site | Acylthiourea derivatives | nih.gov |
| DNA | Minor groove binding | Ruthenium(II) complexes of acylthioureas | nih.gov |
| Aromatase | Inhibition of enzyme activity | Thiourea derivatives | nih.gov |
| BRAF Kinase | Direct binding and inhibition | N-aryl and N,N'-diaryl substituted thioureas | biointerfaceresearch.com |
It is important to reiterate that these cellular pathway perturbations and proposed molecular mechanisms are based on studies of the broader class of acylthiourea compounds. Further research is necessary to determine the specific biological activities and mechanisms of action of Urea, 1-hexanoyl-2-thio-.
Structure Activity Relationship Sar Studies of N Acyl Thiourea Derivatives
Impact of Acyl Chain Modifications on Biochemical Activity
The acyl portion of N-acyl thiourea (B124793) derivatives plays a significant role in modulating their biochemical and biological properties, primarily by influencing lipophilicity. Modifications to the length and bulk of the acyl chain can directly impact the compound's ability to cross cell membranes and interact with target sites.
Research has demonstrated a clear correlation between the length of the alkyl chain and biological activity. For instance, a study on 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives with alkyl chains of varying lengths (10, 12, and 14 carbon atoms) revealed that antibacterial activity against E. coli decreased as the carbon chain length increased. mdpi.comnih.gov Similarly, in a series of bis(thiourea) derivatives, those with C10 and C12 alkyl chains showed excellent activity against E. coli, whereas the C14 analogue represented a cutoff point with no observed antibacterial properties. researchgate.net This suggests that while a certain degree of lipophilicity is required, excessive length can be detrimental to activity.
| Acyl Chain Modification | Target/Organism | Observed Impact on Activity | Reference |
|---|---|---|---|
| Increase in alkyl chain length (C10 to C14) | E. coli (antibacterial) | Decreased activity | mdpi.comnih.govresearchgate.net |
| Increase in N-alkyl chain length | Urease (enzyme inhibition) | Decreased activity | rsc.org |
| Introduction of bulky groups (e.g., adamantyl) | Various cell lines (cytotoxicity) | Moderate cytotoxicity observed | dntb.gov.ua |
Role of Thiourea Moiety Substitutions on Target Engagement
The thiourea core, -NH-C(S)-NH-, is a critical pharmacophoric element responsible for target engagement through specific intermolecular interactions. This moiety possesses both hydrogen bond donors (the N-H protons) and acceptors (the thiocarbonyl sulfur), enabling it to form strong connections with biological targets like enzymes and proteins. rsc.org
The structural arrangement of the thiourea moiety allows it to act as a versatile ligand. rsc.org The presence of hydrogen atoms on both nitrogen atoms facilitates the formation of intramolecular hydrogen bonds, often between an N-H group and the carbonyl oxygen of the acyl chain, creating a stable six-membered pseudo-ring. rsc.orgdntb.gov.ua This conformational rigidity can be crucial for orienting the molecule correctly within a target's binding site.
Furthermore, the thiourea group can act as a bidentate ligand, coordinating with targets through both the carbonyl oxygen and the thiocarbonyl sulfur. rsc.org The sulfur atom, being a weak hydrogen bond acceptor, can enhance blocking interactions within a binding pocket. rsc.org Substitutions on the nitrogen atoms of the thiourea core directly influence the electronic and steric properties of the molecule, thereby modulating its binding affinity and specificity. For example, SAR studies on antileishmanial thioureas revealed that modifying substituents to alter lipophilicity and the length of spacers between moieties significantly impacts potency. mdpi.com The ability of these derivatives to interact with DNA has also been noted, with studies suggesting groove binding as a possible mechanism of action, further highlighting the thiourea core's role in target engagement. rsc.org
Influence of Aromatic and Heteroaromatic Substituents on Biological Activity
Incorporating aromatic and heteroaromatic rings as substituents on the N-acyl thiourea scaffold is a common and effective strategy to enhance biological activity. These ring systems can introduce favorable properties, including increased binding affinity through π-stacking interactions, improved metabolic stability, and altered pharmacokinetic profiles.
Studies have shown that introducing heterocyclic rings such as thiazole (B1198619), benzothiazole (B30560), pyridine (B92270), and pyrimidine (B1678525) can lead to potent antimicrobial and anti-biofilm agents. mdpi.comnih.govresearchgate.net For example, derivatives bearing benzothiazole and 6-methylpyridine moieties demonstrated significant anti-biofilm activity against E. coli. mdpi.comnih.gov In another study, N-acyl thiourea derivatives incorporating a thiazole or pyridine nucleus were synthesized and showed promising antimicrobial potential. dntb.gov.uamdpi.com
The nature and position of substituents on these aromatic rings are also critical. The introduction of trihalophenyl groups at the thiourea moiety has been explored to create stabilizing halogen interactions and π-stacking. dntb.gov.ua SAR studies on pyrimidine-linked acyl thiourea derivatives revealed that the position and electronic nature of substituents on the peripheral phenyl ring strongly influence enzyme inhibition activity. nih.gov Similarly, the introduction of a piperazine (B1678402) ring in a series of antileishmanial thioureas enhanced both potency and selectivity. mdpi.com These findings underscore the value of aromatic and heteroaromatic systems in fine-tuning the biological activity of N-acyl thiourea derivatives.
| Aromatic/Heteroaromatic Substituent | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole | E. coli (anti-biofilm) | Revealed good anti-biofilm activity | mdpi.comnih.gov |
| 6-Methylpyridine | E. coli (anti-biofilm) | Exhibited significant anti-biofilm activity | mdpi.comnih.gov |
| Trihalophenyl | Various cell lines (cytotoxicity) | Promotes stabilizing π-stacking and halogen interactions | dntb.gov.ua |
| Pyrimidine | α-amylase and proteinase K (inhibition) | Substituent position and nature strongly influence activity | nih.gov |
| Piperazine | Leishmania amazonensis (antiprotozoal) | Enhanced potency and selectivity | mdpi.com |
Stereochemical Considerations in N-Acyl Thiourea SAR Studies
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of N-acyl thiourea derivatives. Chiral centers within the molecule can lead to stereoisomers (enantiomers or diastereomers) that may interact differently with chiral biological targets such as enzymes and receptors.
The synthesis of chiral thioureas, including N-acyl derivatives, allows for the exploration of these stereochemical effects. mdpi.com Although the biological activity of a racemic mixture (a 1:1 mixture of enantiomers) may be significant, it is often the case that one enantiomer is significantly more active than the other. This is because the precise 3D orientation of functional groups is critical for optimal binding to a target's active site.
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For N-acyl thiourea derivatives, this involves defining the key features that enable their interaction with a particular biological target. researchgate.net
The fundamental pharmacophore for this class of compounds generally consists of several key features:
Hydrogen Bond Donors: Primarily the N-H groups of the thiourea moiety. rsc.orgresearchgate.net
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S). rsc.orgresearchgate.net
Hydrophobic Sites: These can be provided by the acyl chain (e.g., the hexanoyl group) or by aromatic/heteroaromatic substituents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to develop predictive models that correlate structural features with biological activity. nih.gov These models help to refine the pharmacophore by identifying which properties, such as specific spatial, electronic, or hydrophobic characteristics, are most important for activity. nih.gov For example, QSAR studies on thiourea analogues as influenza virus neuraminidase inhibitors highlighted the importance of certain descriptors for potent inhibition. nih.gov Molecular docking studies further complement this by simulating the binding of the thiourea derivatives into the active site of a target protein, providing insights into the specific interactions that stabilize the ligand-protein complex. nih.gov This combined computational approach is invaluable for understanding target engagement and guiding the rational design of new, more effective N-acyl thiourea derivatives. nih.gov
Advanced Derivatization and Functionalization Strategies for Research Probes
Synthesis of Analogues with Modified Hexanoyl Chains
The hexanoyl chain of 1-hexanoyl-2-thiourea is a key determinant of its lipophilicity and steric profile, which in turn can influence its biological and chemical interactions. Modification of this chain is a critical strategy for probing structure-activity relationships and optimizing the compound for specific research applications. The synthesis of such analogues generally follows established methods for N-acyl thiourea (B124793) production, which involve the reaction of an acyl isothiocyanate with an amine. researchgate.net
To generate analogues with modified hexanoyl chains, the primary adaptation lies in the selection of the starting acyl chloride. For instance, to investigate the impact of chain length, one could employ acyl chlorides such as butanoyl chloride or octanoyl chloride in place of hexanoyl chloride. Similarly, to explore the effects of branching, an acyl chloride like 2-ethylhexanoyl chloride could be utilized. The introduction of unsaturation can be achieved by starting with an unsaturated acyl chloride, for example, hex-5-enoyl chloride.
Furthermore, the incorporation of cyclic moieties or aromatic groups within the acyl chain can provide insights into the conformational constraints and potential for π-stacking interactions. This can be accomplished by using acyl chlorides derived from carboxylated cycloalkanes or phenylalkanoic acids. The general synthetic approach remains consistent: the chosen acyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form the corresponding acyl isothiocyanate in situ. This intermediate is then treated with ammonia (B1221849) or a primary amine to yield the desired N-acyl thiourea analogue.
A representative table of potential hexanoyl chain modifications and the corresponding starting materials is provided below:
| Target Modification | Example Analogue Name | Required Acyl Chloride | Rationale for Modification |
| Chain Length Variation | 1-Butanoyl-2-thiourea | Butanoyl chloride | Investigate effect of lipophilicity |
| Chain Branching | 1-(2-Ethylhexanoyl)-2-thiourea | 2-Ethylhexanoyl chloride | Probe steric hindrance effects |
| Introduction of Unsaturation | 1-(Hex-5-enoyl)-2-thiourea | Hex-5-enoyl chloride | Study impact of conformational rigidity |
| Incorporation of Cyclic Group | 1-(Cyclohexanecarbonyl)-2-thiourea | Cyclohexanecarbonyl chloride | Analyze influence of bulky substituents |
These modifications allow for a systematic exploration of how alterations in the size, shape, and flexibility of the acyl chain affect the compound's properties and interactions, providing valuable data for the design of more potent and selective research tools.
Introduction of Reporter Tags for Imaging and Assays in Research
To visualize the localization of 1-hexanoyl-2-thiourea within biological systems or to develop quantitative assays, the introduction of reporter tags is an essential strategy. These tags are typically fluorescent molecules or moieties that can be detected using various imaging techniques. The covalent attachment of such tags to the N-acyl thiourea scaffold requires careful consideration of the linking chemistry to ensure that the fundamental properties of the parent compound are not significantly perturbed.
Reporter tags can be introduced at several positions on the 1-hexanoyl-2-thiourea molecule. A common approach involves modifying the acyl chain to include a reactive handle for conjugation. For example, a terminal carboxylic acid or amine group can be incorporated into the hexanoyl chain during its synthesis. This functional handle can then be used to form a stable covalent bond with a reporter molecule.
Commonly used fluorescent tags include small organic dyes such as fluorescein, rhodamine, and cyanine (B1664457) dyes. These can be purchased as derivatives containing reactive functional groups (e.g., N-hydroxysuccinimide esters or isothiocyanates) that readily react with primary amines or other nucleophiles on the modified N-acyl thiourea.
The following table outlines potential strategies for the introduction of reporter tags:
| Reporter Tag Type | Example Tag | Attachment Strategy | Detection Method |
| Small Organic Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction with an amino-functionalized N-acyl thiourea | Fluorescence Microscopy |
| Biotin | Biotin-NHS ester | Reaction with an amino-functionalized N-acyl thiourea | Streptavidin-based assays |
| Click Chemistry Handle | Azide or Alkyne group | Incorporation into the acyl chain during synthesis | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |
The resulting fluorescently labeled N-acyl thioureas can be employed in cellular imaging studies to determine their subcellular distribution or to quantify their binding to specific targets using techniques like fluorescence polarization or FRET-based assays.
Development of Prodrugs and Pro-compounds for Enhanced Research Utility (non-clinical)
In a research context, pro-compounds are chemically modified, inactive forms of a parent compound that can be converted to the active form under specific conditions. This approach can be used to control the spatial and temporal release of 1-hexanoyl-2-thiourea in experimental systems, for instance, through enzymatic cleavage or in response to a specific chemical stimulus.
The design of pro-compounds of 1-hexanoyl-2-thiourea can be approached by masking the key functional groups responsible for its activity. The thiourea moiety, with its nucleophilic sulfur and hydrogen-bonding capabilities, is a prime target for such modifications. For example, the sulfur atom can be acylated or alkylated to form a thioester or thioether, respectively. These linkages can be designed to be cleavable by specific enzymes, such as esterases, that may be present in the experimental system.
Another strategy involves modifying the amide nitrogen of the N-acyl group. For instance, attaching a photolabile protecting group would allow for the light-induced release of the active compound, providing precise temporal control over its availability.
Below is a table summarizing potential pro-compound strategies:
| Pro-compound Strategy | Masking Group | Activation Mechanism | Research Application |
| Enzymatic Cleavage | Ester-linked promoiety on the sulfur atom | Esterase activity | Controlled release in cellular assays |
| Photochemical Activation | Photolabile protecting group on the amide nitrogen | UV light irradiation | Spatiotemporal control of compound release |
| pH-Dependent Hydrolysis | Acid-labile group on the thiourea moiety | Low pH environment | Targeted release in acidic organelles |
These pro-compound strategies enhance the utility of 1-hexanoyl-2-thiourea as a research tool by enabling more sophisticated experimental designs that require conditional activation of the molecule.
Polymer-Supported N-Acyl Thiourea Derivatives in Synthesis and Screening
The immobilization of N-acyl thiourea derivatives on solid polymer supports is a powerful technique for streamlining their use in synthesis and high-throughput screening applications. By attaching the molecule to a solid phase, excess reagents and byproducts can be easily removed by simple filtration, simplifying purification and enabling the automation of synthetic procedures.
The synthesis of polymer-supported 1-hexanoyl-2-thiourea typically involves linking the molecule to a resin via a stable covalent bond. A common approach is to use a resin that is pre-functionalized with a reactive group, such as an amino or hydroxyl group. A derivative of 1-hexanoyl-2-thiourea bearing a complementary reactive group (e.g., a carboxylic acid) can then be coupled to the resin.
For example, a modified hexanoyl chain with a terminal carboxylic acid can be attached to an aminomethylated polystyrene resin using standard peptide coupling reagents. The resulting polymer-bound N-acyl thiourea can then be used as a scavenger resin to capture specific molecules from a solution or as a solid-phase catalyst.
In the context of screening, libraries of polymer-supported N-acyl thiourea derivatives can be generated by combinatorial synthesis. This involves splitting the resin into multiple portions and reacting each portion with a different building block, followed by pooling and splitting the resin again for subsequent reactions. This "split-and-pool" method allows for the rapid generation of a large number of distinct compounds, each attached to a single resin bead. These libraries can then be screened against biological targets to identify lead compounds.
| Polymer Support | Linkage Strategy | Application | Advantage |
| Polystyrene Resin | Amide bond formation | Solid-phase synthesis, scavenger resin | Ease of purification, potential for automation |
| TentaGel Resin | Ether linkage | High-throughput screening | Compatibility with aqueous and organic solvents |
| Magnetic Nanoparticles | Silane coupling | Catalysis, affinity purification | Facile separation using a magnetic field |
Design of Bifunctional Thiourea Ligands for Chelation Studies
The N-acyl thiourea moiety is known to coordinate with metal ions, typically acting as a bidentate ligand through the carbonyl oxygen and the thiocarbonyl sulfur atoms. mdpi.com This chelating property can be exploited in the design of bifunctional ligands for various research applications, such as the sensing of metal ions or the study of metalloenzymes.
A bifunctional thiourea ligand incorporates the N-acyl thiourea chelating unit along with a second functional domain. This second domain can be another chelating group to enhance the affinity and selectivity for a particular metal ion, or it can be a reporter group (e.g., a fluorophore) that signals the binding event.
The design of such ligands involves the strategic placement of the two functional domains. They can be connected via a flexible linker to allow for independent functioning, or they can be integrated into a more rigid framework to pre-organize the molecule for metal binding. For example, a second chelating group, such as a pyridine (B92270) or a catechol, could be incorporated into the acyl chain of the N-acyl thiourea.
The synthesis of these bifunctional ligands follows modular approaches, where the different components are synthesized separately and then coupled together. The resulting ligands can be screened for their affinity and selectivity for a range of metal ions using techniques such as UV-Vis or fluorescence spectroscopy.
The following table provides examples of potential bifunctional thiourea ligand designs:
| Second Functional Group | Linker Type | Potential Metal Ion Target | Research Application |
| Pyridine | Alkyl chain | Transition metals (e.g., Cu(II), Ni(II)) | Metal ion sensing, catalysis |
| Catechol | Aromatic backbone | Hard metal ions (e.g., Fe(III)) | Sequestering agents |
| Fluorophore | Flexible peptide linker | Lanthanides | Luminescent probes |
By combining the metal-binding properties of the N-acyl thiourea core with other functionalities, it is possible to create sophisticated molecular tools for a wide array of chemical and biological investigations. beilstein-archives.org
Research Applications and Potential in Chemical Biology
Development of Biochemical Probes and Research Tools
N-acylthiourea derivatives are recognized for their potential in creating biochemical probes and research tools. rsc.org The thiourea (B124793) scaffold can act as a versatile platform for designing molecules that can interact with biological targets. The presence of sulfur and nitrogen atoms allows for multiple bonding opportunities, which is a key feature in the design of probes for sensing and imaging. rsc.org
The hexanoyl group in 1-hexanoyl-2-thiourea provides a lipophilic character, which could facilitate the crossing of cell membranes, a desirable property for intracellular probes. While specific research on 1-hexanoyl-2-thiourea as a biochemical probe is limited, a study on N-(quinolin-3-yl)carbamothioyl)acyl-(aroyl-)amides, which are structurally related, showed that a hexanoyl substituent resulted in a significant inhibitory effect on the enzyme tyrosinase. neliti.com This suggests that the hexanoyl chain can play a crucial role in the biological activity of such molecules.
Furthermore, acylthiourea-based sensors have been developed for the detection of biologically relevant ions like copper and lactate, indicating the potential of this class of compounds in creating tools for studying biological processes. rsc.org
Application in Coordination Chemistry and Materials Science
The field of coordination chemistry extensively utilizes thiourea and its derivatives due to their excellent ligating properties. Acylthioureas, including 1-hexanoyl-2-thiourea, can act as versatile ligands that coordinate with a wide range of metal ions through their sulfur and nitrogen atoms. rsc.orgnih.gov This coordination can lead to the formation of metal complexes with diverse geometries and properties. nih.gov
The coordination of acylthioureas to metal centers can enhance their applications, particularly in the development of new materials and catalysts. researchgate.net These complexes have been investigated for their potential in materials science, with applications as precursors for metal sulfides, corrosion inhibitors, and in the synthesis of polymers. rsc.org The specific coordination modes of acylthioureas, which can be monodentate or bidentate, allow for the fine-tuning of the properties of the resulting metal complexes. rsc.orgbohrium.com
Table 1: Coordination Properties of Acylthiourea Derivatives
| Metal Ion | Coordination Mode | Potential Application | Reference |
|---|---|---|---|
| Palladium(II) | Monodentate or Bidentate (S, O) | Catalysis, Anticancer agents | rsc.orgbohrium.com |
| Copper(II) | Bidentate (S, O) | Antifungal agents, Catalysis | nih.gov |
| Nickel(II) | Bidentate (S, O) | Catalysis, Material Science | nih.gov |
Exploration in Agrochemical Research (e.g., Herbicides, Fungicides, Pesticides)
Thiourea derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. nih.govacs.org The incorporation of a thiourea moiety into a molecule can significantly enhance its biological activity. acs.org
Fungicides: Acylthiourea derivatives have shown promising antifungal activity against various plant pathogens. nih.govbenthamdirect.coma-z.lu For instance, certain aldehydes-thiourea derivatives have demonstrated excellent activity against Botrytis cinerea, the fungus responsible for gray mold disease. nih.gov The mechanism of action is believed to involve the disruption of the fungal cell membrane. nih.gov
Herbicides: The herbicidal potential of thiourea derivatives has also been explored. nih.govnih.gov Pyrazole acyl thiourea derivatives have been identified as potential herbicide candidates that inhibit the enzyme transketolase. nih.gov
Pesticides: The general class of thiourea derivatives has been widely used in pesticide formulations to protect crops from various diseases by inhibiting the growth and reproduction of pathogens. acs.orge3s-conferences.orgsciencepublishinggroup.com
The structure of 1-hexanoyl-2-thiourea, with its acyl group, fits the general profile of biologically active thiourea derivatives, suggesting its potential for development in agrochemical applications. nih.gov
Table 2: Agrochemical Activity of Selected Thiourea Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| Aldehydes-thiourea derivatives | Botrytis cinerea | Fungicidal | nih.gov |
| Pyrazole acyl thiourea derivatives | Digitaria sanguinalis, Amaranthus retroflexus | Herbicidal | nih.gov |
| Trifluoromethylpyrazole acyl thiourea derivatives | Fusarium oxysporum, Botrytis cinerea | Fungicidal | benthamdirect.com |
Use in Analytical Methodologies for Detection in Research Samples (excluding biofluids from patients)
Acylthiourea derivatives have emerged as effective chemosensors for the detection of various ions in research samples. researchgate.net Their ability to selectively bind with specific anions and cations, often resulting in a colorimetric or fluorescent change, makes them valuable tools in analytical chemistry. researchgate.netdntb.gov.ua
These compounds have been successfully employed as sensors for biologically and environmentally important ions such as fluoride, cyanide, acetate (B1210297), and heavy metal ions like copper(II) and mercury(II). researchgate.netacs.org The sensing mechanism often involves the formation of a complex between the acylthiourea derivative and the target ion, which alters the electronic properties of the molecule and leads to a detectable signal. rsc.org
The structure of 1-hexanoyl-2-thiourea, with its hydrogen bond donor and acceptor sites in the thiourea unit, is well-suited for anion recognition. The hexanoyl group can be modified to enhance solubility in different organic media, thus broadening its applicability in various analytical methods for research purposes.
Concluding Perspectives and Future Research Trajectories
Current Challenges in N-Acyl Thiourea (B124793) Research
While the synthesis and application of N-acyl thioureas have seen considerable advancements, researchers still face several hurdles that can impede discovery and development.
Synthetic and Analytical Hurdles: The conventional synthesis of N-acyl thioureas involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate intermediate, which then reacts with an amine. mdpi.commdpi.com While effective, this method can suffer from variable yields. The use of phase-transfer catalysts has been shown to improve yields in some cases, but the optimization of reaction conditions for diverse substrates remains a key challenge. mdpi.com Furthermore, developing standardized and validated analytical methods, such as high-performance liquid chromatography (RP-HPLC), is crucial for the accurate quantification and quality control of newly synthesized derivatives, a process that requires significant effort for each new compound. nih.gov
Physicochemical and Biological Screening Limitations: A significant challenge in the development of N-acyl thioureas for biological applications is their often-poor aqueous solubility. nih.gov This can complicate in vitro and in vivo testing, potentially leading to inaccurate assessments of biological activity. Moreover, the thiourea moiety can sometimes lead to pan-assay interference compounds (PAINS), which exhibit non-specific activity in high-throughput screening assays, making it difficult to identify true, target-specific hits. mdpi.com Overcoming these issues requires careful molecular design to enhance solubility and specificity.
Interactive Table: Key Research Challenges
| Challenge Area | Specific Issues | Potential Mitigation Strategies |
| Synthesis | Variable reaction yields, purification difficulties. | Optimization of reaction conditions, use of phase-transfer catalysts, exploring novel synthetic routes. mdpi.com |
| Analytics | Lack of standardized quantification methods for novel compounds. | Development and validation of robust analytical techniques like RP-HPLC for each new series. nih.gov |
| Physicochemical Properties | Poor aqueous solubility. nih.gov | Introduction of polar functional groups, formulation strategies (e.g., nanoparticles). mdpi.com |
| Biological Screening | Pan-Assay Interference Compounds (PAINS), non-specific activity. mdpi.com | Counter-screening assays, structural modifications to reduce non-specific interactions. |
Emerging Avenues for Mechanistic and Target-Oriented Studies
To overcome the existing challenges and to rationally design more effective N-acyl thiourea derivatives, researchers are turning to advanced experimental and computational techniques.
Computational and Mechanistic Elucidation: The integration of computational chemistry has become a cornerstone of modern N-acyl thiourea research. Molecular docking studies are routinely employed to predict the binding affinities and modes of interaction between N-acyl thioureas and their putative biological targets, such as enzymes or DNA. mdpi.comnih.gov These in silico approaches help to rationalize observed structure-activity relationships (SAR) and guide the design of next-generation compounds with improved potency and selectivity. mdpi.com Such studies have been instrumental in identifying potential mechanisms of action, for instance, by showing how derivatives can interact with the active sites of enzymes like ribonucleotide reductase or urease. nih.gov
Interactive Table: Emerging Research Avenues
| Research Avenue | Key Techniques and Approaches | Goals and Expected Outcomes |
| Mechanistic Studies | Molecular Docking, DFT Calculations, QSAR. mdpi.commdpi.com | Elucidate binding modes, understand reaction mechanisms, predict biological activity, and guide rational drug design. |
| Target Identification | Proteomics, Genetic Screening, Biochemical Assays. | To validate the molecular targets of bioactive compounds and understand their mechanism of action at a cellular level. |
| Target-Oriented Synthesis | Hybrid Molecule Design, Focused Library Synthesis. mdpi.com | Create novel derivatives with high potency and selectivity for specific biological targets (e.g., enzymes, receptors). |
Potential for Novel Applications in Chemical Biology and Materials Science
The unique chemical properties of the N-acyl thiourea scaffold extend its utility beyond traditional medicinal chemistry into the realms of chemical biology and materials science.
Chemical Biology and Sensing: The ability of the thiourea group to coordinate with metal ions makes N-acyl thioureas attractive candidates for the development of chemosensors. mdpi.com For example, fluorescent N-acyl thiourea derivatives have been designed as "turn-on" sensors for the selective detection of environmentally and biologically important ions like mercury (Hg²+). nih.gov They can also serve as chiral solvating agents in NMR spectroscopy for the enantiodiscrimination of amino acid derivatives. acs.org These applications leverage the tunable electronic and binding properties of the scaffold to create sophisticated molecular tools for analysis and diagnostics.
Materials Science and Polymer Chemistry: The N-acyl thiourea moiety is also being explored as a functional building block in materials science. These compounds have found use as flame retardants, thermal stabilizers, and antioxidants. rsc.orgnih.gov Furthermore, the incorporation of N-acyl thiourea units into polymer backbones is an emerging area of research. By synthesizing monomers containing the N-acyl thiourea functionality, new polymers with tailored properties, such as enhanced metal-binding capabilities or specific biological activities, can be created. The rich coordination chemistry of N-acyl thioureas with a variety of metals also opens up possibilities for creating novel metal-organic frameworks (MOFs) and catalysts. rsc.org
Q & A
Basic: What are the standard synthetic routes for preparing urea, 1-hexanoyl-2-thio-, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves coupling a hexanoyl chloride derivative with a thiourea precursor via nucleophilic substitution. AI-driven retrosynthesis tools (e.g., Template_relevance models) suggest feasible pathways by analyzing reaction databases, favoring amine-thiocarbonyl coupling under anhydrous conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving yields.
- Temperature : Reactions at 0–5°C minimize side reactions, followed by gradual warming to room temperature .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of urea, 1-hexanoyl-2-thio-?
Answer:
Key methods include:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., NH peaks at δ 8–10 ppm; hexanoyl chain protons at δ 0.8–1.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm) and C=S (~1200–1250 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 236.38) .
Advanced: How can computational models predict the reactivity of urea, 1-hexanoyl-2-thio- in novel synthetic pathways?
Answer:
Density Functional Theory (DFT) simulations assess transition states and electron density maps to predict regioselectivity. PubChem’s Lexichem TK 2.7.0 tools compute steric/electronic effects of substituents, guiding solvent and catalyst selection . For example, simulations may prioritize routes with lower activation energy for thiourea formation over competing hydrolysis .
Advanced: What experimental strategies address contradictions in reported biological activities of urea, 1-hexanoyl-2-thio- derivatives?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Replicate studies using ECHA’s dose-response guidelines (e.g., fixed pH, temperature) to ensure comparability .
- Purity Validation : HPLC with UV detection (≥95% purity) minimizes confounding effects from byproducts .
- Meta-Analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers .
Advanced: How do structural modifications in the thiourea moiety influence pharmacokinetic properties?
Answer:
- Lipophilicity : Hexanoyl chains enhance membrane permeability but may reduce aqueous solubility. LogP calculations (e.g., using PubChem data) guide derivatization .
- Metabolic Stability : Electron-withdrawing groups (e.g., halogens) on the phenyl ring slow hepatic clearance, as shown in related urea derivatives .
- In Silico ADME : Tools like SwissADME predict bioavailability based on substituent effects .
Basic: What are the primary research applications of urea, 1-hexanoyl-2-thio- in medicinal chemistry?
Answer:
The compound serves as:
- Enzyme Inhibitors : Thioamide groups chelate metal ions in metalloenzyme active sites (e.g., urease) .
- Prodrug Scaffolds : pH-sensitive thiourea bonds enable targeted drug release in acidic environments (e.g., tumor tissues) .
Advanced: How can researchers design stable formulations of urea, 1-hexanoyl-2-thio- for in vivo studies?
Answer:
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
- Nanocarriers : Encapsulation in liposomes improves solubility and reduces renal clearance .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the thiourea bond .
Basic: What safety protocols are recommended for handling urea, 1-hexanoyl-2-thio- in laboratory settings?
Answer:
- PPE : Gloves and goggles mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal to prevent thiol release .
Advanced: How can quantum mechanical calculations validate spectroscopic data for urea, 1-hexanoyl-2-thio-?
Answer:
DFT-based NMR chemical shift predictions (e.g., using Gaussian09) match experimental H/C spectra to confirm regiochemistry. IR vibrational frequencies computed at the B3LYP/6-31G* level align with observed C=O/C=S stretches, resolving ambiguities in tautomeric forms .
Advanced: What methodologies reconcile discrepancies in computational vs. experimental solubility data for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
